molecular formula C26H24N2O5S B2554096 2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide CAS No. 866897-54-3

2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Cat. No. B2554096
CAS RN: 866897-54-3
M. Wt: 476.55
InChI Key: NLJQQOHXRCCZMO-UHFFFAOYSA-N
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Description

The compound 2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a complex organic molecule that likely exhibits a range of biological activities due to its quinolinone core structure. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related quinolinone compounds involves multi-step organic reactions. For instance, the synthesis of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide is achieved through a Sonogashira cross-coupling reaction, which is a palladium-catalyzed process used to couple alkynes with aryl or vinyl halides . This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions to incorporate the sulfonyl and methoxy groups.

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is characterized by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the functional groups, the molecular framework, and the electronic environment within the molecule. The presence of a sulfonyl group and a methoxy group in the target compound would influence its electronic properties and could be identified and analyzed using these methods.

Chemical Reactions Analysis

Quinolinone compounds can participate in various chemical reactions. The one-pot synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide derivatives involves an α-hydroxylation mediated by PhI(OCOCF3)2 followed by an H2SO4-promoted intramolecular cyclization . This indicates that the quinolinone core can be functionalized and cyclized under acidic conditions, which might be relevant for further chemical transformations of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its molecular structure. The presence of a sulfonyl group could increase its polarity and potentially its solubility in polar solvents, while the methoxy group could affect its hydrogen bonding capacity. The quinolinone core is likely to contribute to the compound's UV absorption properties, which can be analyzed using UV-Vis spectroscopy. The exact properties would need to be determined experimentally.

Scientific Research Applications

Structural and Chemical Properties

Compounds related to quinoline derivatives demonstrate significant interest due to their structural aspects and properties when interacting with different chemical agents. For example, studies on the structural aspects of amide-containing isoquinoline derivatives have revealed their capability to form gels and crystalline solids under specific conditions, highlighting the importance of such structures in material science for designing new materials with specific physical properties (Karmakar, Sarma, & Baruah, 2007).

Catalytic and Biological Applications

Quinoline derivatives have also been explored for their catalytic activities and potential biological applications. For instance, complexes involving quinoline structures have shown promise in catalysis, demonstrating the ability to facilitate specific chemical reactions efficiently. This aspect of research is crucial for developing new catalysts that can be used in industrial processes or synthetic chemistry to create various chemical products with high efficiency and selectivity.

Luminescence and Sensing Applications

Another area of interest is the development of fluorescent sensors based on quinoline derivatives for detecting pH changes in biological and environmental samples. Such compounds can serve as valuable tools in analytical chemistry, environmental monitoring, and biological research, where precise measurement of pH is critical (Zhang et al., 2011).

properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-17-9-11-21(13-18(17)2)34(31,32)24-15-28(16-25(29)27-19-7-5-4-6-8-19)23-12-10-20(33-3)14-22(23)26(24)30/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJQQOHXRCCZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

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